molecular formula C14H12F2O2S2 B373822 Bis(5-fluoro-2-methoxyphenyl) disulfide

Bis(5-fluoro-2-methoxyphenyl) disulfide

Cat. No.: B373822
M. Wt: 314.4g/mol
InChI Key: WVGWHACRJBKRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(5-fluoro-2-methoxyphenyl) disulfide is a disulfide-containing aromatic compound characterized by two methoxy (-OCH₃) groups at the ortho positions and fluorine atoms at the para positions of the phenyl rings. The disulfide bond (-S-S-) confers unique redox properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H12F2O2S2

Molecular Weight

314.4g/mol

IUPAC Name

4-fluoro-2-[(5-fluoro-2-methoxyphenyl)disulfanyl]-1-methoxybenzene

InChI

InChI=1S/C14H12F2O2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8H,1-2H3

InChI Key

WVGWHACRJBKRBO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)SSC2=C(C=CC(=C2)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)F)SSC2=C(C=CC(=C2)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Bis(5-fluoro-2-methoxyphenyl) disulfide with structurally related compounds:

Compound Name Substituents Key Functional Groups Molecular Formula Potential Applications
This compound 5-fluoro, 2-methoxy (both rings) Disulfide (-S-S-) C₁₄H₁₂F₂O₂S₂ Drug design, redox-active materials
Bis(2-methoxyphenyl) disulfide 2-methoxy (both rings) Disulfide (-S-S-) C₁₄H₁₄O₂S₂ Organic synthesis intermediates
Bis(2-hydroxy-5-chlorophenyl) sulfide 2-hydroxy, 5-chloro (both rings) Sulfide (-S-), phenolic -OH C₁₂H₈Cl₂O₂S Antifungal agents, antiseptics
Bis(4-aminophenyl) disulfide dihydrochloride 4-amino (both rings) Disulfide (-S-S-), -NH₂·HCl C₁₂H₁₄N₂Cl₂S₂ Water-soluble pharmaceuticals
(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane 5-bromo, 2-fluoro, 3-methoxy, methyl Sulfide (-S-) C₈H₈BrFOS Chemical intermediates, catalysis

Key Observations :

  • Solubility : Compounds with polar groups (e.g., -OH in Bis(2-hydroxy-5-chlorophenyl) sulfide) exhibit higher aqueous solubility, whereas methoxy and fluoro groups increase lipophilicity, favoring membrane permeability in drug candidates .
  • Redox Activity : Disulfides are more prone to reduction than sulfides, enabling applications in dynamic covalent chemistry or prodrug systems .

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